![molecular formula C19H20ClF2N3O3S B6482571 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,6-difluorobenzamide CAS No. 897613-00-2](/img/structure/B6482571.png)

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

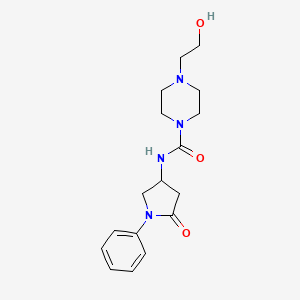

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,6-difluorobenzamide (N-{[4-(3-Clphenyl)piperazin-1-yl]sulfonyl}ethyl-2,6-difluorobenzamide, hereafter referred to as NCP-DFB) is a novel small molecule compound that has been studied for its potential applications in the fields of chemical synthesis, scientific research, and biochemistry. NCP-DFB is a fluorinated piperazine derivative that has been studied for its unique properties and potential uses. It has been found to have a wide range of applications, from the synthesis of pharmaceuticals to the study of biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

The compound’s structural features make it a potential candidate for antibacterial research. Piperazine derivatives have been explored for their antimicrobial properties . Investigating the effectiveness of this compound against specific bacterial strains could provide valuable insights.

Antiviral Potential

Given the diverse biological activities associated with sulfonamide derivatives, including antiviral effects , it’s worth exploring whether this compound exhibits any antiviral activity. Researchers could investigate its impact on viral replication or entry mechanisms.

Dopamine Receptor Ligand

The compound’s structure suggests it might interact with dopamine receptors. N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide, a related compound, is a selective dopamine D4 receptor ligand . Investigating the binding affinity and selectivity of our compound could shed light on its potential neurological applications.

Agrochemicals and Herbicides

Piperazine-containing compounds have been used in agrochemicals and herbicides . Researchers could explore whether our compound has herbicidal properties or can be incorporated into environmentally friendly pesticides.

Psychoactive Substances

While not a traditional research application, it’s interesting to note that piperazine derivatives are sometimes used illicitly as psychoactive substances . Investigating the psychoactivity of our compound could provide insights into its effects on the central nervous system.

Drug Development

The piperazine ring is a common motif in pharmaceuticals, including antihistamines, antipsychotics, and antidepressants . Researchers could explore modifications to our compound to enhance its pharmacokinetic properties or target specific diseases.

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .

Biochemical Pathways

Dopamine plays a significant role in the CNS where it influences a variety of behaviors, including mood, reward, and motor control .

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially influence its bioavailability and distribution in the body.

Result of Action

As a ligand for the d4 dopamine receptor, it could potentially influence neuronal activity and neurotransmission, particularly in pathways involving dopamine .

properties

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF2N3O3S/c20-14-3-1-4-15(13-14)24-8-10-25(11-9-24)29(27,28)12-7-23-19(26)18-16(21)5-2-6-17(18)22/h1-6,13H,7-12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKYENITPPVWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,6-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one](/img/structure/B6482492.png)

![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B6482494.png)

![benzyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B6482500.png)

![3-butyl-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6482505.png)

![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6482540.png)

![4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6482549.png)

![2-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B6482550.png)

![4-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6482552.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B6482553.png)

![3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea](/img/structure/B6482557.png)

![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide](/img/structure/B6482559.png)

![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide](/img/structure/B6482563.png)

![2-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6482577.png)